Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate
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Overview
Description
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including agrochemicals and pharmaceuticals . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, making it a valuable intermediate in the synthesis of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ethyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, vapor-phase reactions using transition metal-based catalysts like iron fluoride can be employed to achieve high yields . These methods are designed to optimize the reaction conditions and minimize the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively . The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate can be compared with other similar compounds, such as:
2-Chloro-3-(trifluoromethyl)pyridine: Lacks the ethyl acetate group, making it less versatile in certain reactions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains an additional chlorine atom, which can affect its reactivity and applications.
Fluorinated Quinolines: These compounds have a different core structure but share the trifluoromethyl group, which imparts similar properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H9ClF3NO2 |
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Molecular Weight |
267.63 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(10(12,13)14)9(11)15-5-6/h3,5H,2,4H2,1H3 |
InChI Key |
VKNMLPHZPZAINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(N=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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